Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate
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Overview
Description
Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.274 g/mol . It is a furan derivative, characterized by a tetrahydrofuran ring fused to a phenyl group and an ester functional group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate typically involves the esterification of tetrahydro-5-oxo-2-phenyl-2-furanacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new chemical entities.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Similar ester and phenyl functionalities.
Methyl Tetrahydro-5-oxo-2-phenyl-2-furanacetate: Similar structure but with a methyl ester group instead of ethyl.
Phenylacetic acid derivatives: Similar phenyl and acetic acid functionalities.
Uniqueness
This compound is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 2-(5-oxo-2-phenyloxolan-2-yl)acetate |
InChI |
InChI=1S/C14H16O4/c1-2-17-13(16)10-14(9-8-12(15)18-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
CTHCQROFJDCONG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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